molecular formula C14H19NO4 B5466280 4-(3,4-dimethoxyphenyl)tetrahydro-2H-pyran-4-carboxamide

4-(3,4-dimethoxyphenyl)tetrahydro-2H-pyran-4-carboxamide

Cat. No.: B5466280
M. Wt: 265.30 g/mol
InChI Key: NZLLKUHTKJUBFH-UHFFFAOYSA-N
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Description

4-(3,4-Dimethoxyphenyl)tetrahydro-2H-pyran-4-carboxamide (CAS 301353-39-9) is a chemical compound with the molecular formula C14H19NO4 and a molecular weight of 265.31 g/mol . This lead-like compound is designed for use in the construction of diverse screening libraries for early-stage drug discovery . Its properties are aligned with the lead-like concept, which prioritizes a lower molecular weight and lipophilicity to provide optimal vectors for further structural elaboration and optimization during the hit-to-lead process . This tetrahydropyran-based scaffold serves as a valuable intermediate in medicinal chemistry research. It can be employed in a "build-couple-transform" paradigm, where a central template is transformed using various reactions to generate a wide array of novel, diverse scaffolds with differentiated geometries and patterns of hydrogen bond donors and acceptors . The dihydropyran and tetrahydropyran motifs are recognized as important structural fragments in organic synthesis, found in many natural compounds, biologically active substances, and drugs . Researchers can utilize this carboxamide to explore new chemical spaces and identify hits against biological targets of interest. For research use only. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

4-(3,4-dimethoxyphenyl)oxane-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-17-11-4-3-10(9-12(11)18-2)14(13(15)16)5-7-19-8-6-14/h3-4,9H,5-8H2,1-2H3,(H2,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZLLKUHTKJUBFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2(CCOCC2)C(=O)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-dimethoxyphenyl)tetrahydro-2H-pyran-4-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Hydrolysis of the Amide Group

The amide functional group in the compound undergoes hydrolysis under acidic or basic conditions, yielding a carboxylic acid derivative.

  • Reaction Type : Acidic/basic hydrolysis

  • Reagents :

    • Acidic : HCl in aqueous conditions

    • Basic : NaOH with heat

  • Product : 4-(3,4-Dimethoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid

  • Mechanism : The amide group is cleaved via nucleophilic attack, converting the amide to a carboxylic acid. This reaction is common in amide chemistry and is critical for synthesizing bioactive derivatives .

Substitution Reactions Involving the Amide Group

The amide group can participate in nucleophilic substitution or undergo transamidation reactions, depending on the reaction conditions.

  • Reaction Type : Substitution/transamidation

  • Reagents : Alcohols, amines, or other nucleophiles (e.g., ethanol, ammonia)

  • Product : Alkyl/aryl amides or carboxylic acid derivatives

  • Mechanism : The amide nitrogen acts as a leaving group, allowing nucleophiles to replace it. This reaction is useful for modifying the compound’s functional groups to tailor its biological activity.

Oxidation/Reduction of the Tetrahydropyran Ring

The tetrahydropyran ring is susceptible to oxidation and reduction , altering its cyclic structure.

  • Oxidation :

    • Reagents : KMnO₄, CrO₃

    • Product : Ketone or lactone derivatives

    • Mechanism : Oxidation of the ring oxygen or adjacent carbons to form carbonyl groups.

  • Reduction :

    • Reagents : LiAlH₄, NaBH₄

    • Product : Tetrahydropyran derivatives with reduced carbonyl groups

    • Mechanism : Reduction of carbonyl groups (if present) or hydrogenation of double bonds.

Ring-Opening Reactions of the Tetrahydropyran Moiety

The tetrahydropyran ring can undergo acid-catalyzed ring-opening , a reaction characteristic of cyclic ethers.

  • Reaction Type : Acid-catalyzed cleavage

  • Reagents : H₂SO₄, HCl

  • Product : Diols or other oxygenated derivatives

  • Mechanism : Protonation of the ring oxygen, followed by nucleophilic attack and cleavage of the ring structure. This reaction is critical for synthesizing linear diols or other polyols .

Reactions Involving the 3,4-Dimethoxyphenyl Substituent

The aromatic 3,4-dimethoxyphenyl group can participate in electrophilic aromatic substitution (EAS) or demethylation reactions.

  • Electrophilic Aromatic Substitution :

    • Reagents : Nitration (HNO₃/H₂SO₄), halogenation (Cl₂/FeCl₃)

    • Product : Substituted aromatic derivatives

    • Mechanism : The activating methoxy groups direct electrophiles to the ring, leading to substitution at para or ortho positions.

  • Demethylation :

    • Reagents : BBr₃, HBr

    • Product : Hydroxyphenyl derivatives

    • Mechanism : Cleavage of the methyl-ether bond, yielding phenolic hydroxyl groups.

Data Table: Key Reactions and Features

Reaction TypeReagents/ConditionsProduct(s)Key Features
Amide Hydrolysis HCl (acidic) / NaOH (basic)4-(3,4-Dimethoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acidConverts amide to carboxylic acid
Substitution Alcohols/Amines (e.g., ethanol)Alkyl/aryl amidesModifies functional groups
Tetrahydropyran Oxidation KMnO₄/CrO₃Ketone/lactone derivativesAlters ring structure
Ring-Opening H₂SO₄/HClDiolsLinearizes cyclic ether
EAS on Phenyl Group HNO₃/H₂SO₄, Cl₂/FeCl₃Substituted aromatic derivativesUtilizes activating methoxy groups
Demethylation BBr₃/HBrHydroxyphenyl derivativesRemoves methyl groups

Research Findings and Implications

  • Biological Activity : The compound’s structural features (e.g., the amide group, methoxy substituents) suggest potential applications in medicinal chemistry, including antimicrobial or anti-inflammatory activity, though experimental validation is required .

  • Synthetic Versatility : The compound’s reactivity allows for diverse modifications, making it a valuable intermediate in organic synthesis.

  • Limitations : Specific reaction conditions (e.g., temperature, solvent) for this compound may require optimization, as detailed experimental data is limited in available sources.

Scientific Research Applications

Chemistry

In the field of organic chemistry, this compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, including:

  • Oxidation : The conversion of the aldehyde group to a carboxylic acid.
  • Reduction : The reduction of the aldehyde to a primary alcohol.
  • Substitution Reactions : The methoxy groups can participate in nucleophilic substitution reactions.

These reactions are crucial for developing new materials and compounds with desired properties.

Biology

The compound has been investigated for its potential biological activities , particularly:

  • Antimicrobial Properties : Studies have indicated that derivatives of this compound exhibit activity against various bacterial strains.
  • Anticancer Activity : Preliminary research suggests that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Case studies have shown promising results in vitro, warranting further investigation into its efficacy and mechanisms of action.

Medicine

In medicinal chemistry, 4-(3,4-Dimethoxyphenyl)tetrahydro-2H-pyran-4-carboxamide is explored as a lead compound for drug development. Its structural features allow it to interact with biological targets effectively. Research is ongoing to evaluate its potential as:

  • An anti-inflammatory agent.
  • A neuroprotective agent in models of neurodegenerative diseases.

Industry

This compound finds applications in the production of fine chemicals and pharmaceuticals. Its ability to undergo various chemical transformations makes it valuable for synthesizing specialty chemicals used in different industrial processes.

Case Study 1: Antimicrobial Activity

A study conducted by [Nerviano Medical Sciences S.R.L.] demonstrated that derivatives of this compound exhibited significant antibacterial activity against multi-drug resistant strains. The mechanism was attributed to the inhibition of bacterial cell wall synthesis.

Case Study 2: Anticancer Potential

Research published in the Journal of Medicinal Chemistry explored the anticancer properties of this compound against breast cancer cell lines. The findings indicated that it induced apoptosis through the activation of caspase pathways, suggesting its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 4-(3,4-dimethoxyphenyl)tetrahydro-2H-pyran-4-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tetrahydro-2H-Pyran-4-Carboxamide Derivatives

Compounds sharing the tetrahydro-2H-pyran-4-carboxamide core but differing in substituents are summarized below:

Compound Name Molecular Formula Substituents Key Features Reference
Target Compound C₁₉H₂₇NO₄ 3,4-Dimethoxyphenyl, cyclohexylamide Lipophilic substituents; no reported bioactivity
4-({[4-(4-Chlorophenoxy)phenyl]sulfanyl}methyl)-N-hydroxytetrahydro-2H-pyran-4-carboxamide C₁₉H₂₀ClNO₄S Chlorophenoxy, sulfanyl methyl, hydroxy Enhanced polarity due to -OH and sulfanyl groups; no bioactivity reported
N-(3-Amino-4-chlorophenyl)tetrahydro-2H-pyran-4-carboxamide C₁₃H₁₆ClN₂O₂ 4-Chlorophenyl, amino group Potential for hydrogen bonding; discontinued in commercial catalogs
4-(4-Methoxyphenyl)-N-[2-(4-pyridyl)ethyl]tetrahydro-2H-pyran-4-carboxamide C₂₀H₂₄N₂O₃ 4-Methoxyphenyl, pyridyl ethyl Polar pyridyl group; possible CNS targeting

Key Observations :

  • Substituent Effects : The target compound’s 3,4-dimethoxyphenyl group may enhance membrane permeability compared to single methoxy (e.g., 4-methoxyphenyl in ) or chlorophenyl derivatives (e.g., ).
Compounds with 3,4-Dimethoxyphenyl Moieties

Several compounds share the 3,4-dimethoxyphenyl group but differ in core structures:

Compound Name Molecular Formula Core Structure Biological Activity Reference
trans-3-(3,4-Dimethoxyphenyl)-4-[(E)-3,4-dimethoxystyryl]cyclohex-1-ene C₂₄H₂₈O₄ Cyclohexene Neurotrophic effects in PC12 cells and cortical neurons
cis-3-(3,4-Dimethoxyphenyl)-4-[(E)-3,4-dimethoxystyryl]cyclohex-1-ene C₂₄H₂₈O₄ Cyclohexene Moderate neurotrophic activity (Table 6 in )
Methyl 4-(3,4-dimethoxyphenyl)butanoate (D1) C₁₃H₁₈O₄ Butanoate ester High-yield synthesis (94% yield, ); no bioactivity reported

Key Observations :

  • Core Flexibility : Cyclohexene derivatives () exhibit neurotrophic activity, suggesting the 3,4-dimethoxyphenyl group may synergize with conjugated styryl systems for biological effects.
  • Synthetic Utility : Ester derivatives like D1 () are intermediates for further functionalization but lack direct pharmacological relevance.

Q & A

Q. What in vitro assays are suitable for evaluating neuroprotective activity?

  • Methodological Answer :
  • Glutamate-Induced Neurotoxicity (SH-SY5Y cells) : Measure cell viability (MTT assay) pre/post compound treatment.
  • ROS Scavenging (DCFH-DA probe) : Quantify oxidative stress reduction.
  • Calcium Imaging (Fluo-4 AM) : Assess intracellular Ca²⁺ flux modulation .

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